BenchChemオンラインストアへようこそ!

Ucf-101

Enzyme inhibition Protease selectivity High-throughput screening

Ucf-101 is a cell-permeable thiobarbituric acid derivative that selectively inhibits the mitochondrial serine protease Omi/HtrA2 with an IC50 of 0.9 µM. It exhibits negligible activity against other serine proteases (trypsin, chymotrypsin, thrombin, elastase) and no inhibition of caspases up to 100 µM, as established in recombinant enzyme assays.

Molecular Formula C27H17N3O5S
Molecular Weight 495.5 g/mol
CAS No. 5568-25-2
Cat. No. B7773182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUcf-101
CAS5568-25-2
Molecular FormulaC27H17N3O5S
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5
InChIInChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H
InChIKeyNVNSXBXKNMWKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ucf-101 (CAS 5568-25-2): A Selective Omi/HtrA2 Protease Inhibitor for Cell Death and Neuroprotection Research


Ucf-101 is a cell-permeable thiobarbituric acid derivative that selectively inhibits the mitochondrial serine protease Omi/HtrA2 with an IC50 of 0.9 µM [1]. It exhibits negligible activity against other serine proteases (trypsin, chymotrypsin, thrombin, elastase) and no inhibition of caspases up to 100 µM, as established in recombinant enzyme assays [2]. This selectivity profile makes Ucf-101 a key chemical probe for dissecting Omi-mediated apoptotic pathways.

Why Ucf-101 Cannot Be Substituted with Broad-Spectrum Serine Protease Inhibitors (AEBSF, Leupeptin) or Pan-Caspase Inhibitors


Broad-spectrum serine protease inhibitors such as AEBSF and leupeptin non-selectively block trypsin, chymotrypsin, and thrombin, leading to confounding off-target effects in cell lysates and in vivo models [1]. Pan-caspase inhibitors like Z-VAD-fmk target a different apoptotic execution pathway and fail to block Omi/HtrA2 activity. Ucf-101 provides isoform-specific Omi inhibition with >100-fold selectivity over related proteases, enabling precise mechanistic dissection without the artifacts introduced by non-selective alternatives [2].

Quantitative Evidence for Ucf-101 (CAS 5568-25-2): Selectivity, Efficacy, and In Vivo Performance


Ucf-101 Exhibits >111-Fold Selectivity Over Trypsin and Chymotrypsin

In a direct head-to-head fluorogenic substrate assay, Ucf-101 inhibited recombinant human Omi/HtrA2 with an IC50 of 0.9 µM, while showing no inhibition (IC50 >100 µM) against trypsin, chymotrypsin, thrombin, or elastase, resulting in selectivity ratios >111-fold [1].

Enzyme inhibition Protease selectivity High-throughput screening

Ucf-101 Protects Neuronal Cells Against Oxidative Stress with EC50 of 2.1 µM, Outperforming Pan-Caspase Inhibition

In SH-SY5Y human neuroblastoma cells subjected to 200 µM H2O2, Ucf-101 dose-dependently prevented cell death with an EC50 of 2.1 µM and achieved 75% viability at 10 µM. By cross-study comparison, the pan-caspase inhibitor Z-VAD-fmk (100 µM) only reached 40% viability under identical stress conditions [1][2].

Neuroprotection Cell viability Apoptosis

Ucf-101 Reduces Infarct Volume by 58% in Rat tMCAO Stroke Model, Outperforming Non-Selective Serine Protease Inhibitor AEBSF

In a transient middle cerebral artery occlusion (tMCAO) rat model, intraperitoneal administration of Ucf-101 (10 mg/kg) at reperfusion reduced infarct volume by 58% compared to vehicle (p<0.01). By cross-study comparison, the non-selective serine protease inhibitor AEBSF (20 mg/kg) showed only a 22% non-significant reduction in a similar tMCAO model [1][2].

In vivo efficacy Stroke model Neuroprotection

Ucf-101 Does Not Inhibit Caspase-3 Activity Up to 100 µM (>200-Fold Selectivity Over Z-DEVD-fmk)

In a direct head-to-head fluorometric assay using recombinant caspase-3 and DEVD-AMC substrate, Ucf-101 showed no inhibition up to 100 µM, whereas the specific caspase-3 inhibitor Z-DEVD-fmk exhibited an IC50 of 0.5 µM, resulting in a selectivity ratio >200-fold [1].

Caspase independence Apoptosis pathway dissection Enzyme selectivity

Optimal Research and Industrial Applications for Ucf-101 (CAS 5568-25-2) Based on Quantitative Evidence


Dissecting Omi/HtrA2-Mediated Neurodegeneration in Parkinson's Disease Models

Use Ucf-101 at 2-10 µM in cell culture or 10 mg/kg i.p. in rodent models to specifically inhibit Omi protease activity without affecting caspases (IC50 >100 µM vs. caspase-3) or other serine proteases (selectivity >111-fold). This allows unambiguous attribution of neuroprotective effects to Omi blockade, as validated in SH-SY5Y oxidative stress assays (EC50 = 2.1 µM) and tMCAO stroke models (58% infarct reduction) [1][2].

High-Throughput Screening Counter-Assay for Omi/HtrA2 Inhibitor Discovery

Employ Ucf-101 as a positive control in Omi enzymatic assays (IC50 = 0.9 µM) and as a negative control against trypsin, chymotrypsin, and caspase-3 to validate selectivity of novel compounds. Its lack of inhibition against trypsin up to 100 µM provides a benchmark for specificity, enabling hit prioritization based on >100-fold selectivity windows [1].

In Vivo Stroke Research: Reducing Infarct Volume Without Coagulation Side Effects

For transient cerebral ischemia studies, administer Ucf-101 (10 mg/kg i.p. at reperfusion) to achieve 58% infarct reduction, as validated in rat tMCAO model (p<0.01). Unlike broad-spectrum serine protease inhibitors (e.g., AEBSF, leupeptin), Ucf-101 does not inhibit thrombin (IC50 >100 µM), avoiding bleeding complications and coagulation artifacts common with non-selective alternatives [1][3].

Mechanistic Studies of Caspase-Independent Apoptosis in Cancer Cell Lines

Apply Ucf-101 at 5-20 µM to block Omi/HtrA2 activity in chemoresistant cancer cells while preserving caspase-3 function (no inhibition up to 100 µM). This enables specific interrogation of the Omi-mediated, caspase-independent cell death pathway without the confounding effects of pan-caspase inhibitors like Z-VAD-fmk, which only achieve 40% protection in oxidative stress models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ucf-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.